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Mtt-N(Fmoc)Gln-OH

Cat. No.: B8071074
M. Wt: 624.7 g/mol
InChI Key: RVSJLCFWDIOBJN-BHVANESWSA-N
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Description

Evolution of Protecting Group Strategies in Chemical Peptide Synthesis

Early peptide synthesis, primarily conducted in solution, faced significant challenges related to purification and side reactions. The development of protecting groups was crucial to overcome these hurdles. The first reversible Nα-protecting group, the carbobenzoxy (Cbz) group (also known as Z), was introduced in the 1930s, marking a significant step forward nih.gov. This allowed for controlled coupling reactions. Subsequent decades saw the introduction of other protecting groups, such as the tert-butyloxycarbonyl (Boc) group in the 1950s wikipedia.org. The advent of solid-phase peptide synthesis (SPPS) by Merrifield in the 1960s revolutionized the field, allowing for the stepwise assembly of peptides on an insoluble support, significantly simplifying purification nih.govdu.ac.in. SPPS initially utilized the Boc strategy, where the Boc group served as the temporary Nα-protecting group, removed by acid treatment wikipedia.org. Side-chain protecting groups in Boc chemistry were typically benzyl-based (Bzl) and required strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for final cleavage from the peptide and resin wikipedia.orgthermofisher.com. While effective, the use of strong acids and the need for neutralization steps between coupling cycles presented limitations peptide.com.

Principles of Orthogonal Protection in Fmoc/tBu Solid-Phase Peptide Synthesis

The limitations of the Boc/Bzl strategy led to the development and widespread adoption of orthogonal protection schemes. Orthogonal protection involves using protecting groups that are removed by different chemical mechanisms, allowing for selective deprotection of specific functional groups without affecting others biosynth.comfiveable.mepeptide.com. The most prominent orthogonal strategy in SPPS is the Fmoc/tBu approach, introduced in the 1970s nih.gov.

In the Fmoc/tBu strategy, the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary Nα-protection. The Fmoc group is labile to mild bases, typically piperidine (B6355638), undergoing a β-elimination reaction csic.es. This base-labile removal is orthogonal to the acid-labile protecting groups used for amino acid side chains and the linker attaching the peptide to the solid support biosynth.compeptide.comcsic.es. Side-chain protecting groups in Fmoc/tBu SPPS are generally tert-butyl (tBu) based or trityl (Trt) based, which are removed by mild to moderate acid treatment, commonly trifluoroacetic acid (TFA) biosynth.compeptide.comcsic.es.

The orthogonality of the Fmoc/tBu system allows for efficient and selective deprotection and coupling cycles on the solid support. The synthesis proceeds from the C-terminus to the N-terminus. The first amino acid, with its Nα-Fmoc and side chain protected (if necessary), is attached to the resin via its carboxyl group peptide.comoup.com. The Fmoc group is then removed, and the next Fmoc-protected amino acid is coupled to the free Nα-amino group. This cycle of Fmoc deprotection, washing, and coupling is repeated until the peptide chain is complete peptide.com. The acid-labile side-chain protecting groups and the peptide-resin linker remain intact throughout the chain elongation and are removed in a single step at the end of the synthesis using an acidic cleavage cocktail thermofisher.combiosynth.com. This orthogonal strategy minimizes side reactions and simplifies the synthesis process, making it amenable to automation csic.esoup.comresearchgate.net.

A comparison of the key features of Boc/Bzl and Fmoc/tBu strategies is presented in the table below:

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting GroupBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Nα-DeprotectionAcid (e.g., TFA)Base (e.g., Piperidine)
Side-Chain PGsBenzyl-based (Bzl)tert-Butyl-based (tBu), Trityl-based
Side-Chain DeprotectionStrong Acid (e.g., HF, TFMSA)Mild to Moderate Acid (e.g., TFA)
OrthogonalityQuasi-orthogonal (relative acid lability) biosynth.comOrthogonal biosynth.compeptide.comcsic.es
Final CleavageStrong Acid (e.g., HF)Mild to Moderate Acid (e.g., TFA)
AutomationPossibleWidely Automated csic.esoup.comresearchgate.net

Significance of Side Chain Protection for Amide-Containing Amino Acids (Glutamine)

While the Nα-amino and α-carboxyl groups are directly involved in peptide bond formation, reactive functional groups in amino acid side chains must be protected to prevent unwanted reactions during synthesis. This is particularly critical for amino acids with polar or ionizable side chains. Amide-containing amino acids, such as asparagine (Asn) and glutamine (Gln), present specific challenges in peptide synthesis if their side chains are left unprotected.

The amide side chain of glutamine (-CONH2) can undergo dehydration to form a nitrile under certain coupling conditions, especially when using carbodiimide (B86325) reagents advancedchemtech.compeptide.com. This side reaction is more problematic in the synthesis of longer peptides where the glutamine residue is exposed to multiple coupling cycles peptide.com. Additionally, unprotected glutamine can be susceptible to rearrangement and succinimide (B58015) formation, particularly under basic conditions or elevated temperatures, leading to impurities and reduced yields wikipedia.orgnih.govresearchgate.net.

To mitigate these side reactions and ensure the integrity of the glutamine residue during peptide synthesis, the amide nitrogen is typically protected. Common protecting groups for the glutamine side chain amide include the trityl (Trt) group and the 4-methyltrityl (Mtt) group nih.govpeptide.com. These groups are attached to the amide nitrogen.

The Mtt group (4-methyltrityl) is a derivative of the trityl group, modified by the addition of a methyl group on one of the phenyl rings. This modification influences its lability towards acid. The Mtt group is more acid-labile than the standard Trt group, allowing for its removal under milder acidic conditions nih.govpeptide.compeptide.com. This differential lability can be advantageous in specific synthetic strategies, such as the synthesis of branched peptides or peptides requiring selective deprotection of a side chain while the peptide is still attached to the resin researchgate.netwiley-vch.dechapman.edu. Mtt protection of the glutamine side chain amide prevents the undesirable dehydration and rearrangement reactions during the repetitive coupling and Fmoc deprotection steps in SPPS advancedchemtech.com.

Mtt-N(Fmoc)Gln-OH is a protected amino acid derivative specifically designed for use in Fmoc/tBu solid-phase peptide synthesis. In this compound:

The Fmoc group protects the α-amino group, allowing for its temporary removal during the coupling cycle using a base.

The Mtt group protects the amide nitrogen of the glutamine side chain, preventing side reactions during chain elongation. This group is stable to the basic conditions used for Fmoc removal but is cleaved by mild to moderate acid treatment.

The free carboxyl group (-OH) is the site through which the amino acid is coupled to the growing peptide chain on the solid support (or to the first amino acid attached to the resin).

The use of Fmoc-Gln(Mtt)-OH as a building block in Fmoc/tBu SPPS offers advantages such as improved solubility compared to unprotected Fmoc-Gln-OH and the prevention of side reactions at the glutamine side chain advancedchemtech.compeptide.com. The Mtt group's controlled acid lability provides flexibility in synthetic design, particularly when selective deprotection of the glutamine side chain is required during the synthesis sequence researchgate.netwiley-vch.de. Research findings indicate that Mtt-protected glutamine derivatives are effective in producing purer peptides compared to using unprotected glutamine advancedchemtech.com.

The lability of trityl-based protecting groups like Trt and Mtt to acidic conditions is a key feature of the Fmoc/tBu strategy, allowing their removal during the final cleavage step along with other acid-labile side-chain protecting groups and the resin linker thermofisher.compeptide.com. The relative acid lability of Trt and Mtt groups has been studied, with Mtt generally being more labile than Trt peptide.com.

Here is a simplified representation of the structure of this compound:

(Note: This is a simplified representation showing the connectivity of the protecting groups to Glutamine. The full structures of Fmoc and Mtt are more complex.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N2O5 B8071074 Mtt-N(Fmoc)Gln-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42(36(38(44)45)24-25-37(41)43)39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H2,41,43)(H,44,45)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSJLCFWDIOBJN-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Mtt N Fmoc Gln Oh

Methodologies for the Introduction of the Nα-Fmoc Group onto Glutamine

The introduction of the Nα-Fmoc group onto amino acids, including glutamine, is a fundamental step in Fmoc-SPPS. This is typically achieved by reacting glutamine with an activated form of the Fmoc group. Common Fmoc-introducing reagents include Fmoc-succinimide (Fmoc-OSu) and Fmoc-chloride (Fmoc-Cl). rsc.orgub.edu

The reaction is generally carried out in a suitable solvent system, often involving water and an organic co-solvent like dioxane, under slightly alkaline conditions to ensure the amino group is deprotonated and reactive. Sodium bicarbonate is a commonly used base for this purpose. rsc.org The reaction with Fmoc-OSu is often preferred as it is reported to minimize side products compared to Fmoc-Cl. ub.edu

Strategies for the Selective Introduction of the Mtt Protecting Group onto the Glutamine Side Chain Amide

Selective protection of the glutamine side chain amide with the Mtt group in the presence of the α-amino group (which will be protected by Fmoc) is critical. The Mtt group (4-methyltrityl) is a substituted trityl group, and trityl-based groups are known for their acid lability. iris-biotech.depeptide.com

Strategies for selective introduction often involve controlling the reactivity of the protecting group reagent and the reaction conditions. For glutamine, the side chain amide is less nucleophilic than the α-amino group. Therefore, a common approach is to first protect the α-amino group with Fmoc, and then introduce the Mtt group onto the side chain amide.

Alternatively, differential protection strategies can be employed, where the α-amino group and the side chain amide are protected with groups that can be selectively removed. However, for the synthesis of Fmoc-Gln(Mtt)-OH, the direct introduction of Mtt onto the side chain of an already Nα-Fmoc protected glutamine or a precursor where the α-carboxyl is protected is a more direct route. The Mtt group is typically introduced using 4-methyltrityl chloride.

Research indicates that trityl-based groups like Mtt are commonly used for side chain protection of Asn and Gln in Fmoc chemistry due to their acid lability, which allows for selective deprotection. peptide.com The introduction of the trityl group on the glutamine side chain amide also improves the solubility of the protected amino acid derivative in organic solvents like DMF, which is beneficial for peptide synthesis. peptide.comgoogleapis.com

Optimization of Reaction Conditions for Mtt-N(Fmoc)Gln-OH Formation

Optimizing reaction conditions is crucial to maximize the yield and purity of this compound. This involves controlling factors such as solvent, temperature, reaction time, and the stoichiometry and order of addition of reagents.

For the Fmoc protection step, the choice of solvent system (e.g., water/dioxane) and maintaining a slightly alkaline pH are important for efficient Nα-Fmoc installation. rsc.org

For the subsequent Mtt protection of the side chain, the reaction conditions must favor the reaction at the amide nitrogen over any potential reaction at the protected α-amino group or the α-carboxyl group. The use of appropriate bases and solvents is essential. While specific detailed optimization data for this compound synthesis was not extensively found in the search results, general principles from the synthesis of other protected amino acids apply. For instance, in the synthesis of Fmoc-Lys(Mtt)-OH, the reaction of H-Lys-OR with 4-methyl triphenyl chloromethane (B1201357) in the presence of a base is described. google.com

The solubility of protected glutamine derivatives can be a challenge. Fmoc-Gln-OH itself has low solubility in common SPPS solvents like DMF and NMP, but the introduction of the trityl group significantly enhances solubility. peptide.comgoogleapis.com This improved solubility can positively impact reaction kinetics and efficiency during synthesis and subsequent peptide coupling steps.

Purification and Isolation Techniques for this compound Intermediates

Purification and isolation of protected amino acid intermediates like this compound are essential to obtain high-purity building blocks for reliable peptide synthesis. Standard techniques in organic chemistry are employed.

Following the protection reactions, the desired product is typically isolated from the reaction mixture through techniques such as extraction, precipitation, and crystallization. rsc.orgacs.org For example, after Fmoc protection, acidification of the aqueous phase and extraction with an organic solvent like ethyl acetate (B1210297) is a common workup procedure. rsc.org

Chromatographic methods, such as column chromatography, can be used for further purification if necessary to remove by-products and unreacted starting materials. rsc.org The purity of the final product is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC). ub.edusigmaaldrich.comthermofisher.com

For glutamine and its derivatives, impurities can include glutamic acid and pyroglutamic acid (PCA). google.com Ion-exclusion chromatography has been explored for purifying glutamine, which might be relevant for purifying glutamine starting material if needed. google.com

The physical form of the isolated product, such as a powder, is often desired for ease of handling and storage. sigmaaldrich.com

Role of Protecting Groups in Mtt N Fmoc Gln Oh Within Fmoc Solid Phase Peptide Synthesis

Function of the Nα-Fmoc Group in Iterative Peptide Elongation

The Nα-Fmoc group is a cornerstone of the Fmoc SPPS strategy, serving as a temporary protecting group for the alpha-amino function of the amino acid being added to the growing peptide chain. Its primary function is to prevent unwanted coupling reactions at the alpha-amino position during the activation and coupling of the subsequent amino acid residue. iris-biotech.dewikipedia.org The Fmoc group is characterized by its lability to mild bases, a property exploited for its selective removal at each cycle of peptide elongation. iris-biotech.dewikipedia.orgguidechem.comsigmaaldrich.com

Following the coupling of an Fmoc-protected amino acid to the peptide-resin, the Fmoc group is removed by treatment with a solution of a secondary amine, typically piperidine (B6355638), in an aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.dewikipedia.orgguidechem.comwikipedia.orgfishersci.ptadvancedchemtech.com This deprotection proceeds via a β-elimination mechanism, yielding a free secondary amine on the peptide-resin, carbon dioxide, and dibenzofulvene. wikipedia.orgfishersci.ptadvancedchemtech.comiris-biotech.desigmaaldrich.com The liberated dibenzofulvene is efficiently scavenged by the excess piperidine, forming a stable adduct that prevents it from reacting with the deprotected amino group and terminating the chain. wikipedia.orgfishersci.ptiris-biotech.desigmaaldrich.com The rapid kinetics of Fmoc removal by piperidine (with an approximate half-life of 6 seconds in 20% piperidine in DMF) ensures efficient deprotection within typical synthesis cycle times. wikipedia.org This selective base-labile nature of the Fmoc group allows for the iterative coupling of amino acids, building the peptide chain one residue at a time from the C-terminus to the N-terminus, while other acid-labile side-chain protecting groups remain intact. iris-biotech.desigmaaldrich.compeptide.com

Role of the Mtt Group in Preventing Glutamine Side Chain Reactivity

Glutamine (Gln) possesses a side chain terminating in an amide group. This amide functionality can be prone to undesired side reactions under the conditions employed in peptide synthesis, particularly dehydration and participation in side reactions during coupling. The Mtt (4-methyltrityl) group is employed to protect this susceptible side chain amide, ensuring the integrity of the glutamine residue throughout the synthesis. google.com The Mtt group is an acid-labile protecting group, belonging to the trityl-based class of protectors. iris-biotech.decreative-peptides.comadvancedchemtech.comnih.gov

One significant side reaction that can occur with unprotected glutamine side chains during peptide synthesis, especially when using carbodiimide (B86325) coupling reagents, is dehydration of the amide to form a nitrile. creative-peptides.comsigmaaldrich.comlibretexts.org This undesired transformation alters the chemical structure of the amino acid, leading to impurities in the final peptide product. The presence of the bulky, acid-labile Mtt group on the glutamine side chain amide effectively prevents this dehydration reaction. sigmaaldrich.com By sterically hindering and chemically protecting the amide nitrogen, the Mtt group blocks its participation in the dehydration pathway under standard coupling conditions. sigmaaldrich.com This protection is crucial for maintaining the correct chemical composition of the peptide chain during each coupling step.

Stability of Mtt-N(Fmoc)Gln-OH under Fmoc Deprotection Conditions (Piperidine Treatment)

A key aspect of the Fmoc SPPS strategy is the orthogonality of the protecting groups used. Orthogonality implies that one protecting group can be selectively removed without affecting others. The Fmoc group is base-labile, while the Mtt group is acid-labile. iris-biotech.desigmaaldrich.compeptide.comcreative-peptides.comadvancedchemtech.com This difference in lability is critical for the successful stepwise synthesis.

Orthogonal Deprotection Strategies for Mtt N Fmoc Gln Oh in Peptide Synthesis

Acid-Lability Profile of the Mtt Protecting Group on Glutamine Side Chain

The Mtt group is an acid-labile protecting group, a structural modification of the trityl (Trt) group, designed for more rapid cleavage from protected peptides nih.gov. While the Trt group is also used for glutamine side-chain protection and is typically removed with high concentrations of trifluoroacetic acid (TFA) (e.g., 95% TFA) advancedchemtech.com, the Mtt group is significantly more acid-labile peptide.comadvancedchemtech.com. This differential lability is key to its use in orthogonal deprotection schemes.

The acid lability of trityl-based protecting groups is influenced by the stability of the carbocation generated upon acid treatment researchgate.net. The presence of the methyl group in Mtt contributes to the stability of the resulting carbocation compared to the unsubstituted trityl group, although Mmt (4-methoxytrityl) is generally reported as even more acid-labile than Mtt due to the electron-donating methoxy (B1213986) group peptide.com. The general order of acid lability for these groups is Trt < Mtt < Mmt peptide.com.

Kinetic Studies of Mtt Deprotection from Glutamine Analogs

While the search results highlight the acid lability of the Mtt group and its use for selective deprotection, detailed kinetic studies specifically focusing on the removal of the Mtt group from the glutamine side chain (Gln(Mtt)) were not prominently featured. Most discussions regarding Mtt deprotection kinetics and comparative lability refer to studies on lysine (B10760008) derivatives (Lys(Mtt)) researchgate.netresearchgate.net.

Studies on Lys(Mtt) have investigated various mild acid conditions and their effectiveness and rate of Mtt removal researchgate.netresearchgate.net. For example, successive treatments with 30% HFIP or 30% perfluoro-tert-butanol (B1216648) in DCM have been explored, with different reaction times tested (e.g., 3 x 5 minutes or 3 x 15 minutes) researchgate.netresearchgate.net. Treatment with 1% TFA with or without TIS has also been studied kinetically for Lys(Mtt) deprotection researchgate.net. These studies often involve monitoring the deprotection progress, sometimes using techniques like RP-HPLC to analyze filtrates for the cleaved protecting group researchgate.net.

Orthogonality Between Mtt and Other Standard Protecting Groups in Fmoc SPPS

Orthogonality is a key concept in SPPS, referring to protecting groups that can be removed selectively in the presence of other protecting groups using different chemical conditions iris-biotech.debiosynth.compeptide.com. In the Fmoc SPPS strategy, the alpha-amino group is protected by the Fmoc group, which is labile to mild base (typically 20% piperidine (B6355638) in DMF) nih.goviris-biotech.demdpi.combiosynth.com. Side-chain functional groups are generally protected by acid-labile groups, most commonly tert-butyl-based protecting groups (tBu, OtBu, Pbf for Arg), which require strong acid (e.g., 95% TFA) for cleavage nih.goviris-biotech.debiosynth.com.

The Mtt group on the glutamine side chain is orthogonal to both the Fmoc group and the standard tBu-based side-chain protecting groups advancedchemtech.comadvancedchemtech.comsigmaaldrich.com. The Mtt group is removed under mild acidic conditions (dilute TFA or HFIP), conditions under which the Fmoc group (base-labile) and the tBu-based groups (requiring strong acid) remain intact sigmaaldrich.comnih.goviris-biotech.de. Conversely, the removal of the Fmoc group with piperidine does not affect the Mtt group, and the final cleavage conditions using concentrated TFA remove the tBu-based groups and the peptide from the resin while also removing any remaining Mtt.

This orthogonality allows for selective deprotection of the glutamine side chain while the peptide is still attached to the solid support and other side chains are protected. This is particularly useful for on-resin modifications, such as cyclization or conjugation reactions, at the glutamine side chain advancedchemtech.com.

Impact of Peptide Sequence and Resin Environment on Mtt Deprotection Efficiency

The efficiency of Mtt deprotection can be influenced by both the peptide sequence and the solid support (resin) environment advancedchemtech.com.

The peptide sequence can impact deprotection efficiency through factors such as steric hindrance around the protected residue, the presence of neighboring amino acids that might affect the local chemical environment, or the propensity of the peptide sequence to aggregate on the resin peptide.com. While not specifically detailed for Gln(Mtt) in the search results, sequence dependence has been observed for the deprotection of other side-chain protecting groups like Dmab sigmaaldrich.com, suggesting this is a general consideration in SPPS. Difficult sequences are known to pose challenges in SPPS, potentially affecting deprotection steps peptide.com.

The resin environment also plays a significant role. Different resins have varying degrees of swelling in different solvents and can create different local environments around the growing peptide chain peptide.com. The nature of the resin linker and the resin matrix (e.g., polystyrene, polyethylene (B3416737) glycol-based) can affect the accessibility of reagents to the protected side chain and the solvation of the peptide-resin peptide.compeptide.comiris-biotech.de. For example, studies have shown that Mtt cleavage conditions effective on hydrophobic resins might fail on more hydrophilic resins like TentaGel peptide.com. Premature cleavage of the peptide from certain resins, such as Rink Amide resins, has been observed under mild acidic conditions used for Mtt removal, highlighting the importance of selecting appropriate resin-linker combinations sigmaaldrich.comresearchgate.netbeilstein-journals.org.

Optimization of Mtt deprotection conditions, including the choice of solvent, acid concentration, scavenger, and reaction time, is often necessary and may be influenced by the specific peptide sequence and the solid support being used to achieve efficient and selective removal without unwanted side reactions or peptide loss from the resin sigmaaldrich.com.

Reactivity and Stability Considerations of Mtt N Fmoc Gln Oh in Peptide Assembly

Potential Side Reactions During Coupling Incorporating Mtt-N(Fmoc)Gln-OH

While Fmoc-SPPS is widely used due to its mild deprotection conditions, the incorporation of certain amino acids, including glutamine, can be associated with specific side reactions.

Aspartimide and Related Amide Rearrangements (Analogous to Asn)

Although the outline specifically mentions aspartimide and related amide rearrangements analogous to asparagine (Asn), glutamine residues can also undergo side reactions involving cyclization, albeit typically less prone than asparagine to the problematic aspartimide formation. Aspartimide formation is a well-documented side reaction in Fmoc-based SPPS, particularly with sequences containing aspartic acid, and it is caused by exposure to strong base. nih.govpeptide.combiotage.com This cyclization can occur during chain elongation and is accompanied by epimerization. chempep.com While aspartimide formation is primarily associated with aspartic acid, related intramolecular side reactions could potentially occur with glutamine under certain conditions, although details specifically for this compound are less extensively documented in the provided search results compared to aspartimide formation from aspartic acid or pyroglutamate (B8496135) formation from N-terminal glutamine. peptide.com N-terminal glutamine residues may undergo base-catalyzed cyclization to form pyroglutamate. peptide.com Adding HOBt to the deprotection solution can suppress this side reaction. peptide.com

Racemization Propensities of the Glutamine Residue

Racemization of amino acid residues during the coupling step is a significant concern in peptide synthesis, as it leads to the formation of diastereomers that can be difficult to separate from the desired product. Racemization can occur following cyclization of the activated species to a 5(4H)-oxazolone, which racemizes via enolization. chempep.com The subsequent reopening by the amino component yields epimers. chempep.com While the Fmoc group generally suppresses racemization during activation and coupling, the propensity for racemization can be influenced by the amino acid itself, the activating reagents, and the reaction conditions. nih.gov

Specific data on the racemization propensity of this compound during coupling is not explicitly detailed in the provided search results. However, racemization is a general concern in peptide synthesis, and strategies to minimize it are often applied universally. For instance, adding coupling catalysts like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt) can minimize side reactions, including racemization, in carbodiimide-mediated couplings. peptide2.com The choice of coupling reagent and the presence of additives play a crucial role in controlling racemization.

Influence of Coupling Reagents and Additives on Reaction Efficacy and Purity

The selection of coupling reagents and additives is paramount in achieving efficient and pure peptide synthesis when incorporating this compound. Various coupling reagents are available for Fmoc-SPPS, including carbodiimides (e.g., DCC, DIC) often used with additives like HOBt or HOAt, and phosphonium (B103445) or uronium salts (e.g., BOP, PyBOP, HATU, HBTU). chempep.compeptide2.com

The efficacy of a coupling reaction is judged by its completeness and the minimization of side products. Incomplete couplings lead to deletion sequences, while side reactions like racemization or rearrangements reduce the purity of the final peptide. chimia.ch The choice of coupling reagent can influence the reaction rate and the extent of side reactions. For instance, for coupling bulky amino acids or in difficult couplings, more potent reagents like HATU, TATU, or PyBOP might be recommended over moderately reactive TBTU. chempep.com

Additives such as HOBt or HOAt are commonly used to suppress racemization and improve coupling efficiency. chempep.compeptide2.com For example, adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can help reduce aspartimide formation. peptide.comchempep.com The base used with coupling reagents, such as DIPEA, can also influence racemization, and alternative bases like collidine have been recommended in some cases. chempep.com

While the provided results discuss the influence of coupling reagents and additives on peptide synthesis in general and for certain amino acids like histidine or cysteine, specific detailed studies focusing solely on their impact when using this compound were not found. However, the general principles of coupling chemistry in Fmoc-SPPS apply.

Applications of Mtt N Fmoc Gln Oh in Complex Peptide and Peptidomimetic Synthesis

Site-Specific Modification of Glutamine Side Chains on Solid Support

The ability to selectively remove the Mtt group from the glutamine side chain while the peptide remains anchored to the solid support is crucial for site-specific modifications. After the peptide chain is assembled using Fmoc-Gln(Mtt)-OH at the desired position, the Nα-Fmoc group is removed through standard basic treatment (e.g., piperidine). wikipedia.org Subsequently, the Mtt group on the glutamine side chain can be selectively cleaved using a dilute acid solution, such as 1% TFA in dichloromethane (B109758), often with scavengers like triisopropylsilane (B1312306) (TIS) or methanol (B129727) to quench the released trityl cations. sigmaaldrich.comwiley-vch.de

Once the glutamine side-chain amine is deprotected, it becomes available for reaction with various modifying agents. This allows for the introduction of diverse functionalities, including fluorophores, biotin, or other small molecules, at a precise location within the peptide sequence while the peptide is still on the resin. This on-resin modification strategy simplifies purification and can be particularly useful for synthesizing peptide conjugates or probes.

Synthesis of Branched and Cyclic Peptides Incorporating Glutamine

Fmoc-Gln(Mtt)-OH plays a role in the synthesis of branched and cyclic peptides by providing a handle for creating amide linkages through the glutamine side chain. In branched peptides, the selectively deprotected side-chain amine of glutamine can serve as an initiation site for the growth of a second peptide chain or for the attachment of a non-peptide moiety. rsc.org

For cyclic peptides involving an amide bond formed via the glutamine side chain, the Mtt group allows for controlled cyclization on the solid support. After assembly of a linear precursor peptide containing Fmoc-Gln(Mtt)-OH and a reactive group (e.g., a carboxylic acid or an activated ester) at another position, the Mtt group is selectively removed. The newly exposed side-chain amine can then react intramolecularly with the other reactive group to form a cyclic structure. The mild conditions required for Mtt removal are advantageous for minimizing side reactions during the cyclization step.

The use of orthogonal protecting groups like Mtt on side chains is a standard approach in Fmoc SPPS for creating branching points and facilitating cyclization, particularly demonstrated with lysine (B10760008) and ornithine residues. sigmaaldrich.compeptide.comrsc.orgresearchgate.net The same principles apply to glutamine when its side chain is appropriately protected with a selectively removable group like Mtt.

Preparation of Peptides for Post-Synthetic Derivatization

Fmoc-Gln(Mtt)-OH is valuable in preparing peptides that are intended for further derivatization after synthesis and cleavage from the resin. By incorporating Fmoc-Gln(Mtt)-OH, a protected amine handle is introduced into the peptide sequence. After the peptide is synthesized and cleaved from the solid support (typically under conditions that remove the Nα-Fmoc and other acid-labile side-chain protection but leave the Mtt intact, depending on the cleavage cocktail and resin), the Mtt group on the glutamine side chain can be selectively removed in solution under mild acidic conditions. google.compeptide.com

This strategy yields a peptide with a free amine specifically at the glutamine side chain, ready for solution-phase conjugation reactions. This approach is beneficial when the modifying agent or reaction conditions are incompatible with solid-phase synthesis or when solution-phase reactions offer better control or efficiency.

Utility in Fragment Condensation Strategies

Fragment condensation involves synthesizing separate peptide segments and then coupling them together to form a larger peptide. When using fragment condensation in conjunction with SPPS, it is often necessary to prepare protected peptide fragments that can be cleaved from the resin while retaining specific side-chain protecting groups for subsequent coupling in solution or on a different solid support. peptide.com

Comparative Analysis of Mtt N Fmoc Gln Oh with Other Protected Glutamine Derivatives

Comparison with Fmoc-Gln(Trt)-OH in Terms of Deprotection Kinetics and Selectivity

Fmoc-Gln(Trt)-OH is a widely used glutamine derivative in Fmoc solid-phase peptide synthesis (SPPS). The trityl (Trt) group on the side chain amide is typically removed using acidic conditions, commonly 95% trifluoroacetic acid (TFA) over 1-3 hours. google.comadvancedchemtech.com This deprotection is generally effective and prevents unwanted dehydration side reactions of the glutamine amide side chain during peptide coupling, particularly when using carbodiimide (B86325) reagents. google.comadvancedchemtech.com

Mtt-N(Fmoc)Gln-OH features a 4-methyltrityl (Mtt) group protecting the glutamine side chain. While direct comparative studies on the deprotection kinetics of this compound versus Fmoc-Gln(Trt)-OH are not extensively detailed in the provided search results, information on the general acid lability of Mtt compared to Trt is available. The Mtt group is known to be more acid-labile than the Trt group, with the general order of lability for trityl-based protecting groups being Trt > Mtt > Mmt (4-methoxytrityl). nih.govsigmaaldrich.com Mtt can be removed under milder acidic conditions, such as 1% TFA in dichloromethane (B109758) or a mixture of acetic acid/trifluoroethanol/DCM (1:2:7). researchgate.netrsc.org Complete removal of Mtt is reported with 15% TFA. sigmaaldrich.com

This difference in acid lability suggests that the Mtt group in this compound would likely be removed faster or with milder acidic conditions compared to the Trt group in Fmoc-Gln(Trt)-OH. This characteristic can be advantageous for selective deprotection strategies in complex peptide synthesis, particularly when using acid-labile resins where the stronger acid conditions required for Trt removal might lead to premature cleavage of the peptide from the solid support. rsc.org However, it also means that Mtt-protected glutamine would be less stable to acidic conditions encountered during the synthesis of the peptide chain compared to its Trt-protected counterpart.

Assessment of Synthetic Efficiency and Yields Compared to Alternative Gln Protecting Groups

Fmoc-Gln(Trt)-OH is reported to have good solubility properties in most organic solvents used in peptide synthesis, including dimethylformamide (DMF), in contrast to Fmoc-Gln-OH which is much less soluble in DMF. google.comadvancedchemtech.com The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides compared to other derivatives used for introducing glutamine. google.comadvancedchemtech.com Studies have indicated high yields for coupling steps involving Fmoc-Gln(Trt)-OH. google.com

Analytical Methodologies for Mtt N Fmoc Gln Oh and Derived Peptides

Spectroscopic Characterization (e.g., NMR, IR) of Mtt-N(Fmoc)Gln-OH and Intermediates

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for confirming the chemical structure and identity of this compound and related intermediates. While specific detailed spectral data for this compound were not extensively provided in the search results, these techniques are standard practice for the characterization of Fmoc-protected amino acids.

For instance, IR spectroscopy is commonly used to identify key functional groups present in the molecule, such as carbonyl stretches from the amide and carboxylic acid functionalities, as well as characteristic absorptions from the Fmoc and Mtt protecting groups. Analysis by IR can confirm the presence of the expected bonds and provide a spectral fingerprint for the compound nih.govadventchembio.com.

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed information about the molecular structure, including the types and connectivity of atoms and the presence of different proton and carbon environments. Analysis of chemical shifts, splitting patterns, and integration in NMR spectra allows for the confirmation of the assigned structure and assessment of purity nih.govadventchembio.comuniversiteitleiden.nl. Although data for Fmoc-Gln(Mtt)-OH specifically was limited, ¹³C NMR has been reported for Fmoc-Gln(Trt)-OH, a related glutamine derivative with a trityl protecting group on the side chain universiteitleiden.nl. Similarly, ¹H NMR is a routine technique for the characterization of Fmoc-protected amino acids adventchembio.com.

Chromatographic Purity Assessment (e.g., HPLC) during Synthesis and After Cleavage

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound as a starting material and for monitoring the purity of peptides synthesized using it, both during the synthesis process and after cleavage from the solid support. HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is widely used due to its ability to separate compounds based on their hydrophobicity.

Analytical HPLC is routinely employed to determine the purity of Fmoc-protected amino acids, with specifications often requiring high purity levels (e.g., ≥98% or ≥99%) for use in peptide synthesis sigmaaldrich.comtcichemicals.comcem.comsigmaaldrich.com. The purity of Fmoc-Gln(Trt)-OH, a related protected glutamine derivative, is typically assessed by HPLC tcichemicals.comcem.com.

During solid-phase peptide synthesis (SPPS), HPLC can be used to monitor the efficiency of coupling steps and the accumulation of impurities or truncated sequences. After the peptide chain is assembled and cleaved from the resin, crude peptide mixtures are analyzed by analytical RP-HPLC to assess the purity of the desired product and the presence of side products rsc.orgambeed.com. Preparative RP-HPLC is often subsequently used for the purification of the crude peptide rsc.orgambeed.com.

HPLC is also a valuable tool for monitoring the efficiency of protecting group removal during cleavage. For instance, monitoring the cleavage of side-chain protecting groups like the trityl (Trt) group, which is chemically related to the Mtt group, can be performed using HPLC over time to optimize reaction conditions thermofisher.com. The conversion of methionine sulfoxide (B87167) back to methionine can also be monitored by reverse-phase HPLC thermofisher.com.

Mass Spectrometry for Product Verification and Side Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. In peptide synthesis, MS is essential for verifying the identity of the synthesized peptide and for identifying impurities and side products.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used in conjunction with HPLC for the analysis of protected and deprotected peptides rsc.orgrsc.org. LC-MS allows for the separation of components in a mixture by HPLC followed by their detection and mass analysis by MS, providing both purity assessment and molecular weight confirmation in a single analysis.

Mass analysis is used to identify specific peaks observed in HPLC chromatograms, confirming that the peak corresponds to the desired peptide product with the expected molecular weight rsc.org. This is crucial for verifying the success of the synthesis and cleavage steps.

MS is also vital for identifying side products that may form during peptide synthesis or cleavage. For example, diketopiperazine formation, a known side reaction in Fmoc-based synthesis, can be confirmed by mass spectrometry through the observation of a characteristic mass shift peptide.com. The identification of impurities by MS helps in optimizing synthesis protocols and purification strategies.

On-Resin Monitoring of Coupling and Deprotection Steps

Monitoring reactions while the peptide is still attached to the solid support provides real-time feedback on the efficiency of coupling and deprotection steps, allowing for adjustments to be made during the synthesis process.

One common method for on-resin monitoring in Fmoc SPPS is UV-vis spectroscopy. The Fmoc group has a characteristic absorbance in the UV region, and its removal during the deprotection step can be monitored spectrophotometrically by measuring the absorbance of the eluent (typically containing piperidine) at a specific wavelength (e.g., 290 or 300 nm) sigmaaldrich.comchempep.comresearchgate.net. This allows for the assessment of the completeness of Fmoc cleavage before the next amino acid coupling.

While UV-vis monitoring is primarily for the Fmoc group, the removal of acid-labile side-chain protecting groups like Mtt and Trt can be monitored on-resin by a color test. Treatment of the resin with dilute trifluoroacetic acid (TFA) releases the Mtt or Trt cation, which is intensely colored (often yellow or orange), allowing for visual confirmation of deprotection sigmaaldrich.comsigmaaldrich.comambeed.com. This "trityl test" can be used to determine if the deprotection is complete sigmaaldrich.com.

Although not explicitly detailed for this compound, on-resin monitoring techniques provide valuable information during SPPS, helping to ensure efficient reactions and minimize the formation of deletion sequences or other impurities.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthesis Protocols for Mtt-N(Fmoc)Gln-OH and its Application

The pharmaceutical industry's increasing focus on sustainability has spurred significant efforts to develop greener synthetic processes for active pharmaceutical ingredients (APIs), including peptides. unife.it Solid-phase peptide synthesis (SPPS), the cornerstone of peptide production, is traditionally associated with high solvent consumption, particularly for washing steps after deprotection and coupling. peptide.comdigitellinc.com Research is actively being pursued to mitigate the environmental impact of SPPS, with a focus on reducing solvent waste, which can account for 80-90% of the total waste generated.

One promising approach is the implementation of "in-situ Fmoc removal," a strategy that combines the coupling and deprotection steps, thereby eliminating an entire filtration and washing cycle. peptide.comdigitellinc.com This method involves adding the deprotecting agent, such as piperidine (B6355638) or the greener alternative 4-methylpiperidine (B120128) (4-MP), directly to the coupling cocktail after the reaction is complete. rsc.orgresearchgate.net The base not only removes the Fmoc group but also deactivates any remaining active ester, preventing double incorporation of the amino acid. rsc.org The single wash cycle can be made more efficient by including a weak acid like OxymaPure to help remove residual base. digitellinc.com This strategy has been shown to reduce solvent consumption by as much as 75%. peptide.comrsc.org

The principles of green chemistry are also being applied to the selection of solvents. While N,N'-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been the solvents of choice in SPPS, their toxicity has led to a search for more environmentally benign alternatives. nih.gov Researchers are investigating a range of "green" solvents for their ability to effectively swell the resin and dissolve the necessary reagents, such as Fmoc-amino acids and coupling agents. nih.gov

The table below summarizes some of the key strategies being explored to make the synthesis and application of this compound and other peptide building blocks more sustainable.

Green Chemistry StrategyDescriptionPotential Benefits
In-situ Fmoc Removal Combining the coupling and Fmoc deprotection steps into a single pot reaction. peptide.comdigitellinc.comReduces the number of washing steps, leading to significant solvent savings (up to 75%). peptide.comrsc.org
Alternative Solvents Replacing traditional, hazardous solvents like DMF and NMP with greener alternatives. nih.govReduces the environmental footprint and improves the safety profile of the synthesis process.
Continuous Flow Synthesis Moving from batch processing to continuous flow systems. Allows for more precise control of reaction conditions, potentially leading to higher yields and less waste.
TFA-Free Cleavage Protocols Developing methods for cleaving the completed peptide from the resin without the use of trifluoroacetic acid (TFA). acs.orgAvoids the generation of hazardous waste associated with TFA.
Minimal-Protection Strategy Utilizing amino acid building blocks without side-chain protecting groups where possible. researchgate.netReduces the number of synthetic steps and the overall complexity of the synthesis.

Exploration of Novel Orthogonal Protecting Groups for Glutamine Side Chains

The success of complex peptide synthesis, particularly the creation of branched, cyclic, or modified peptides, hinges on the concept of orthogonal protecting groups. iris-biotech.denih.gov Orthogonality allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the modification of specific sites within the peptide chain. iris-biotech.de The Mtt (methyltrityl) group of this compound is a key example of a highly acid-sensitive protecting group that can be removed under very mild acidic conditions (e.g., 1% TFA in DCM), leaving other, more robust protecting groups like tert-butyl (tBu) intact. nbinno.comnih.gov

While the Fmoc/tBu protection scheme is the most common in SPPS, the need for even greater versatility has driven the exploration of novel orthogonal protecting groups for the side chains of trifunctional amino acids, including glutamine. iris-biotech.denih.gov An ideal protecting group should be stable throughout the synthesis, easily removed without affecting the rest of the peptide, and should not introduce side reactions.

One area of research focuses on developing protecting groups with even finer gradations of acid lability. For instance, the monomethoxytrityl (Mmt) group is even more acid-sensitive than Mtt and can be removed with solutions as mild as acetic acid/trifluoroethanol/DCM or HOBt in DCM/TFE. This allows for a greater degree of selective deprotection when multiple acid-labile groups are present in a peptide.

Another avenue of exploration is the development of protecting groups that are cleaved by entirely different mechanisms, thus ensuring true orthogonality. The table below provides a comparison of various orthogonal protecting groups and their cleavage conditions, highlighting the diverse chemical space being explored.

Protecting GroupAbbreviationCleavage ConditionOrthogonal to
9-FluorenylmethyloxycarbonylFmoc20-50% Piperidine in DMFtBu, Trt, Mtt, Mmt, Alloc
tert-ButyloxycarbonylBocStrong acid (e.g., neat TFA)Fmoc, Alloc
tert-ButyltBuStrong acid (e.g., neat TFA)Fmoc, Mtt, Mmt, Alloc
TritylTrtMild acid (e.g., 1% TFA in DCM)Fmoc, tBu, Alloc
MethyltritylMttVery mild acid (e.g., 1% TFA in DCM, HFIP) Fmoc, tBu, Alloc
MonomethoxytritylMmtExtremely mild acid (e.g., AcOH/TFE/DCM) Fmoc, tBu, Mtt, Alloc
AllyloxycarbonylAllocPd(PPh₃)₄ in the presence of a scavenger Fmoc, tBu, Trt, Mtt, Mmt
TrialkoxybenzylTaob95% TFA google.comFmoc

The development of novel protecting groups for the glutamine side chain, beyond the commonly used trityl (Trt) and Mtt groups, is an active area of research. google.compeptide.com For example, trialkoxybenzyl (Taob) protected glutamine derivatives have been developed to improve solubility and coupling efficiency while being readily cleavable with TFA. google.com The exploration of photolabile protecting groups, which can be removed with light, offers another exciting direction for achieving orthogonality in peptide synthesis. acs.org

High-Throughput Synthesis and Combinatorial Approaches utilizing this compound

Combinatorial chemistry, coupled with high-throughput synthesis and screening, has revolutionized the drug discovery process. crsubscription.comyoutube.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically increasing the chances of identifying lead candidates with desired biological activities. crsubscription.com Solid-phase synthesis is particularly well-suited for combinatorial approaches due to the ease of automation and the ability to physically separate reaction products on individual resin beads. crsubscription.comyoutube.com

The "one-bead, one-compound" method is a powerful strategy for creating vast peptide libraries. youtube.com In this approach, each bead of resin carries a unique peptide sequence, which can then be screened for binding to a target protein or for a specific biological activity. youtube.com Building blocks with orthogonal protecting groups, such as this compound, are essential for the synthesis of complex and diverse peptide libraries.

The ability to selectively deprotect the glutamine side chain on-resin allows for the introduction of a wide range of modifications, leading to libraries of peptides with diverse functionalities. For example, after selective removal of the Mtt group, the liberated amine can be used for:

Cyclization: Forming lactam bridges with a carboxylic acid side chain elsewhere in the peptide.

Branching: Synthesizing branched peptides by attaching a second peptide chain to the glutamine side chain.

Conjugation: Attaching reporter molecules, such as fluorescent dyes or biotin, for use in diagnostic assays.

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the peptide.

The use of this compound in combinatorial synthesis is not limited to peptide libraries. It can also be used in the synthesis of peptidomimetics and other small molecule libraries where a primary amine handle is desired for diversification. The table below outlines the key features of this compound that make it a valuable tool for high-throughput and combinatorial synthesis.

FeatureAdvantage in Combinatorial Synthesis
Orthogonal Mtt Protection Allows for selective, on-resin modification of the glutamine side chain, enabling the creation of diverse libraries of cyclic, branched, or conjugated peptides. nbinno.com
Fmoc Nα-Protection Compatible with standard automated solid-phase peptide synthesis protocols, facilitating high-throughput production. nih.gov
High Purity Ensures the reliable synthesis of well-defined library members, leading to more accurate screening results. nih.gov

As the demand for more sophisticated and diverse chemical libraries continues to grow, the use of versatile building blocks like this compound in high-throughput and combinatorial synthesis is expected to increase.

Advanced Methodologies for Mitigating Aggregation and Side Reactions in Gln-Rich Sequences

The synthesis of peptides rich in glutamine (Gln) and other hydrophobic residues can be challenging due to the propensity of the growing peptide chain to aggregate on the solid support. sigmaaldrich.com This aggregation can hinder the access of reagents to the reactive sites, leading to incomplete reactions and the formation of deletion sequences. sigmaaldrich.com Additionally, several side reactions can occur during Fmoc-SPPS, further complicating the synthesis of Gln-rich peptides. iris-biotech.de

One of the most common side reactions involving glutamine is the dehydration of the side-chain amide to form a nitrile during the activation of the carboxylic acid. peptide.comresearchgate.net This can be minimized by using side-chain protected glutamine derivatives like this compound. peptide.com Another significant side reaction in Fmoc-SPPS is the formation of aspartimide from aspartic acid residues, which can lead to a variety of by-products. nih.gov

Researchers are developing a range of advanced methodologies to mitigate these challenges. The table below summarizes some of these strategies.

ChallengeMitigation StrategyDescription
Peptide Aggregation Pseudoproline Dipeptides Reversibly protecting a Ser or Thr residue as a proline-like oxazolidine, which disrupts the secondary structure that leads to aggregation. sigmaaldrich.com
Dmb Dipeptides Similar to pseudoproline dipeptides, but for Gly-containing sequences. sigmaaldrich.com
Chaotropic Agents Adding salts like lithium chloride (LiCl) to the reaction mixture to disrupt hydrogen bonding and reduce aggregation.
Side Reactions (General) Optimized Coupling Reagents Using coupling reagents that minimize side reactions, such as phosphonium (B103445) salts (e.g., PyBOP) which are less prone to causing certain modifications compared to carbodiimides. researchgate.net
HOBt in Deprotection Including 0.1 M HOBt in the piperidine deprotection solution can help to suppress aspartimide formation. oup.com
Side Reactions (Gln-specific) Side-Chain Protection Using protecting groups like Trt or Mtt on the glutamine side chain to prevent dehydration to a nitrile. peptide.com

Recent studies have also explored the role of amino acid sequence in driving aggregation. eurekalert.org For example, aromatic amino acids like tryptophan, phenylalanine, and tyrosine can significantly enhance aggregation, especially when located near the C-terminus of the peptide. eurekalert.org Conversely, hydrophilic amino acids such as aspartic acid and glutamic acid can inhibit aggregation. eurekalert.org This knowledge can be used to design synthetic strategies that minimize aggregation, for instance, by strategically placing aggregation-disrupting residues in the sequence.

Furthermore, the development of peptide-based aggregation inhibitors is a promising area of research. uu.nlbiorxiv.orgnih.gov These peptides, often derived from molecular chaperones, can recognize and bind to aggregation-prone regions of other proteins, preventing them from clumping together. uu.nlbiorxiv.org While this research is primarily focused on therapeutic applications, the underlying principles could potentially be adapted to develop additives for SPPS that prevent on-resin aggregation.

Q & A

How do the orthogonal protection strategies of Fmoc and Mtt groups influence the synthesis of Mtt-N(Fmoc)Gln-OH in solid-phase peptide synthesis (SPPS)?

Answer:
The Fmoc (9-fluorenylmethyloxycarbonyl) and Mtt (4-methyltrityl) groups are orthogonal protecting agents that enable sequential deprotection during SPPS. The Fmoc group is base-labile (removed with piperidine or DBU), while the Mtt group is acid-sensitive (cleaved with dilute trifluoroacetic acid, TFA, or hexafluoroisopropanol). This orthogonality allows selective removal of Fmoc during chain elongation while retaining Mtt protection on side-chain functional groups (e.g., lysine or glutamine). For example, in Fmoc-Lys(Mtt)-OH synthesis, Mtt protects the ε-amino group during backbone assembly, ensuring regioselective coupling .

Methodological Consideration:

  • Optimize deprotection conditions to avoid premature cleavage of Mtt. For instance, use 20% piperidine in DMF for Fmoc removal and 1–3% TFA in dichloromethane for Mtt deprotection .
  • Monitor deprotection efficiency via UV absorbance (Fmoc: λ = 301 nm) or mass spectrometry (Mtt: molecular weight shift of ~303 g/mol) .

What analytical techniques are critical for verifying the structural integrity of this compound during synthesis?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the presence of Fmoc (aromatic protons at δ 7.3–7.8 ppm) and Mtt (methyl group at δ 1.5–2.0 ppm and trityl protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., incomplete deprotection or side reactions). For example, a discrepancy of 303 g/mol indicates residual Mtt .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts, such as truncated peptides or oxidized species .

Advanced Application:

  • Use isotopic labeling (e.g., deuterated piperidine) to study Fmoc deprotection kinetics and optimize reaction times .

How can researchers resolve contradictions in deprotection efficiency between batch-to-batch syntheses of this compound?

Answer:
Contradictions often arise from variations in reagent quality, solvent moisture, or incomplete mixing. To address this:

  • Quality Control: Ensure anhydrous conditions for acid-labile Mtt deprotection. Test TFA purity via Karl Fischer titration (<0.01% water) .
  • Process Optimization: Use design-of-experiment (DoE) approaches, such as central composite design, to identify critical factors (e.g., reaction time, temperature, and reagent concentration) .
  • Real-Time Monitoring: Implement in-line FTIR or UV spectroscopy to track deprotection progress and adjust parameters dynamically .

Example:
In Fmoc-His(Trt)-OH synthesis, orthogonal experimental design improved yields by 20% by optimizing coupling time and solvent ratios .

What strategies mitigate side reactions during Mtt deprotection in complex peptide sequences containing this compound?

Answer:
Side reactions (e.g., alkylation or oxidation) can occur due to harsh acidic conditions. Mitigation strategies include:

  • Mild Acid Cocktails: Use TFA diluted with scavengers (e.g., triisopropylsilane or water) to minimize carbocation formation from Mtt cleavage .
  • Low-Temperature Deprotection: Perform Mtt removal at 0–4°C to reduce acid-mediated side reactions .
  • Post-Cleavage Quenching: Neutralize acidic byproducts with cold ether or tert-butyl methyl ether to precipitate peptides while removing soluble impurities .

Case Study:
In Fmoc-Lys(Mtt)-OH synthesis, replacing TFA with hexafluoroisopropanol (HFIP) reduced lysine side-chain alkylation by 50% .

How does the steric bulk of the Mtt group influence coupling efficiency in automated peptide synthesizers?

Answer:
The Mtt group’s large size (303 g/mol) can sterically hinder coupling reactions, particularly in sequences with multiple bulky residues. To improve efficiency:

  • Extended Coupling Times: Increase activation time (e.g., 60–90 minutes) for sterically hindered amino acids .
  • Enhanced Activators: Use HATU (instead of HBTU) with DIEA to improve coupling yields in hindered environments .
  • Solvent Optimization: Replace DMF with NMP (N-methylpyrrolidone) to enhance solubility and reduce aggregation .

Data Insight:
In Fmoc-His(Trt)-OH synthesis, coupling yields increased from 70% to 90% by switching from HBTU to HATU .

What computational tools aid in predicting the stability of this compound under varying synthetic conditions?

Answer:

  • Density Functional Theory (DFT): Models the electronic effects of Fmoc and Mtt groups to predict deprotection kinetics .
  • Molecular Dynamics (MD): Simulates peptide-resin interactions to optimize solvent accessibility during SPPS .
  • Cheminformatics Databases: Use PubChem or ECHA data to compare stability trends across similar Fmoc/Mtt-protected amino acids .

Advanced Application:
A DFT study of Fmoc-Gly-OMe revealed that piperidine-mediated deprotection proceeds via a two-step mechanism, informing optimized base concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.